3CH134 protein
Description
Properties
CAS No. |
146888-90-6 |
|---|---|
Molecular Formula |
C16H16O |
Synonyms |
3CH134 protein |
Origin of Product |
United States |
Molecular Architecture and Structure Function Relationships of 3ch134 Protein
Genomic Organization and Transcriptional Variants Encoding 3CH134 Protein
The human DUSP1 gene, encoding the this compound, is located on chromosome 5q35.1. atlasgeneticsoncology.orgwikipedia.org It spans approximately 3.8 kb and consists of four exons separated by three introns. atlasgeneticsoncology.org The full-length human DUSP1 transcript (Variant 1) is 2019 nucleotides long and contains the coding sequence for the 367-amino acid protein. atlasgeneticsoncology.org The 5' untranslated region (UTR) and the translational start site (ATG) are located in exon 1. atlasgeneticsoncology.org Exon 4 contains the sequence encoding the catalytic site and a significant portion of the 3' UTR, including a polyadenylation signal. atlasgeneticsoncology.org
Several transcriptional variants of the DUSP1 gene have been described, with transcript lengths varying due to alternative splicing. atlasgeneticsoncology.org For instance, in humans, besides the full-length transcript, two other variants with lengths of 1394 bp and 1854 bp have been reported. atlasgeneticsoncology.org
The transcription of the DUSP1 gene is rapidly and robustly induced by a variety of extracellular stimuli, including growth factors, cytokines, microbial components, and cellular stress such as oxidative stress and heat shock. nih.govwikipedia.orgnih.govnih.govfrontiersin.orgnih.govresearchgate.net This rapid induction classifies DUSP1 as an immediate-early gene, and its expression can increase by 10-100 fold within 15-60 minutes of stimulation. nih.govnih.gov The promoter region of the DUSP1 gene contains binding sites for several transcription factors, including AP-1, NF-κB, CREB, and the glucocorticoid receptor, highlighting the complex regulatory mechanisms governing its expression. nih.govfrontiersin.org The induction of DUSP1 is primarily mediated by enhanced gene transcription, as its mRNA stability does not appear to change significantly upon stimulation. nih.govnih.gov
Functional Domains and Catalytic Core of this compound
The this compound, with a molecular mass of approximately 40 kDa, comprises distinct functional domains. researchgate.netspandidos-publications.comd-nb.info It has a conserved C-terminal catalytic domain and an N-terminal non-catalytic domain. spandidos-publications.comd-nb.inforesearchgate.net
The C-terminal domain contains the protein tyrosine phosphatase (PTP) catalytic site, which is characteristic of all tyrosine phosphatases and is highly conserved within the MKP family. nih.govspandidos-publications.comd-nb.info This catalytic domain is responsible for the dephosphorylation of both threonine and tyrosine residues on substrate proteins. d-nb.info The catalytic core within this domain contains a signature motif, (I/V)HCXAGXXR(S/T)AG, with the invariant cysteine and arginine residues being essential for catalysis. nih.govwikipedia.orgnih.govoup.com Specifically, in human MKP-1, the catalytic triad (B1167595) is composed of Asp227, Cys258, and Arg264. nih.govspandidos-publications.comd-nb.info The catalytic mechanism involves a nucleophilic attack by the catalytic cysteine, forming a thiophosphoryl intermediate. nih.govresearchgate.net
The N-terminal non-catalytic domain plays crucial roles in determining substrate specificity and subcellular localization. atlasgeneticsoncology.orgspandidos-publications.comd-nb.inforesearchgate.net This region contains a rhodanese-like domain and a kinase-interacting motif (KIM). genecards.orgatlasgeneticsoncology.orgspandidos-publications.comuniprot.orguniprot.org The KIM, typically rich in basic amino acids, is responsible for the interaction with the common docking domain of MAPKs, thereby mediating the enzyme-substrate interaction. nih.govspandidos-publications.comd-nb.inforesearchgate.netmdpi.com The N-terminal domain also contains a leucine-rich nuclear targeting sequence (LXXLL) responsible for the predominantly nuclear localization of 3CH134. atlasgeneticsoncology.orgnih.govmdpi.com
While the crystal structure of full-length MKP-1 has not been resolved, its tertiary structure can be predicted by homology modeling based on the high sequence identity shared with other MKPs whose structures have been determined. d-nb.inforesearchgate.net Studies on related phosphatases, such as PAC-1 and MKP-3, provide insights into the structural features and mechanisms of MKPs. rcsb.orgcapes.gov.br
Substrate Recognition Mechanisms and Determinants of Specificity for this compound
3CH134 functions as a dual-specificity phosphatase with a notable preference for dephosphorylating MAP kinases. genecards.orgnih.govnih.gov Its substrate specificity is primarily determined by the interaction between the N-terminal non-catalytic domain, particularly the KIM, and the common docking domain of MAPKs. nih.govspandidos-publications.comd-nb.inforesearchgate.netmdpi.comresearchgate.net This interaction is crucial for recruiting the MAPK substrate to the active site of the phosphatase. nih.govresearchgate.netmdpi.com
While initially identified as an ERK-specific phosphatase, studies have shown that 3CH134 (DUSP1/MKP-1) preferentially dephosphorylates p38 and JNK MAP kinases in several cell types, although it also dephosphorylates ERK. atlasgeneticsoncology.orgnih.govfrontiersin.orgmdpi.com The differential affinity for various MAPKs contributes to its specific regulatory roles in different cellular contexts. frontiersin.orgmdpi.com
The catalytic domain recognizes and acts upon the phosphorylated threonine and tyrosine residues within the conserved TXY motif located in the activation loop of MAPKs. nih.govnih.govahajournals.org The active site geometry, particularly the presence of conserved residues like cysteine, arginine, and aspartic acid, is critical for substrate binding and the catalytic process. nih.govwikipedia.orgnih.govoup.com The interaction with the substrate can also induce conformational changes in the phosphatase, enhancing its catalytic activity. nih.govnih.govrcsb.orgresearchgate.net
Research using peptide microarrays has further explored the substrate recognition of DUSPs, including DUSP1. These studies suggest a complex relationship between substrate sequence recognition and optimal activity, with the most highly dephosphorylated peptides representing proteins from various cell signaling pathways, including the MAPK pathway. nih.govresearchgate.netresearchgate.netwikigenes.org The presence of acidic residues flanking the phosphotyrosine in peptide substrates can be important for substrate docking. plos.org
Allosteric and Conformational Regulation of this compound Activity
The activity of 3CH134 is subject to multiple levels of regulation, including transcriptional control, modulation of protein stability, and catalytic activation. nih.govnih.govnih.gov Beyond transcriptional regulation and changes in protein levels, the catalytic activity of 3CH134 can be directly modulated by interactions with its substrates and potentially by allosteric mechanisms. nih.govnih.govnih.govresearchgate.net
Binding of substrate MAP kinases to 3CH134 can induce conformational changes that lead to a substantial increase in the phosphatase's catalytic activity. nih.govnih.govrcsb.orgresearchgate.net This allosteric activation ensures that the phosphatase is most active when its substrates are present and activated, contributing to an efficient negative feedback loop in MAPK signaling. nih.govfrontiersin.orgoup.comahajournals.org Studies on related MKPs, such as MKP-3 and PAC-1, have provided structural insights into how substrate binding can lead to a more efficient catalytic site conformation. nih.govrcsb.org
Post-translational modifications, particularly phosphorylation, also play a significant role in regulating 3CH134 activity and stability. nih.govfrontiersin.orgnih.govmdpi.comwikigenes.orgoup.com For instance, phosphorylation of specific serine residues in the carboxyl terminus of MKP-1 by ERK can affect its protein stability, either leading to stabilization or degradation depending on the context of ERK activation. nih.govresearchgate.netspandidos-publications.commdpi.comoup.com Acetylation has also been shown to enhance the affinity between MKP-1 and p38, facilitating dephosphorylation. nih.gov
Furthermore, studies have identified small molecules that can act as allosteric inhibitors of DUSP1, binding to a site distinct from the catalytic core but affecting enzymatic activity. frontiersin.orgresearchgate.netresearchgate.netnih.gov These findings suggest the existence of allosteric sites on 3CH134 that can be targeted to modulate its activity. researchgate.netresearchgate.net The interaction of allosteric inhibitors like BCI with DUSP1 is proposed to block the conformational changes required for substrate binding. researchgate.net
Regulation of 3ch134 Protein Expression and Activity
Transcriptional Inducers and Signaling Pathways Controlling 3CH134 Protein Gene Expression
The transcription of the gene encoding this compound is rapidly induced by a variety of extracellular stimuli. This rapid induction classifies 3CH134 as an immediate-early gene nih.govnih.gov.
Growth Factor and Serum-Mediated Induction
Stimulation of fibroblasts with serum growth factors leads to the rapid activation of immediate-early genes, including 3CH134 nih.gov. Serum stimulation is a known inducer of 3CH134 expression umich.edu. This induction is a key aspect of the cellular response to growth signals nih.gov.
Stress-Responsive Induction (e.g., Oxidative Stress, Heat Shock)
The synthesis of 3CH134 is induced by cellular stress conditions such as oxidative stress and heat stress umich.edu. This suggests a role for 3CH134 in the cellular response and adaptation to adverse environmental conditions umich.edu.
Hormonal and Cytokine-Mediated Regulation (e.g., Angiotensin II)
While the provided context did not directly link Angiotensin II or specific cytokines like IL-1 or TNF-alpha to the transcriptional regulation of this compound (MKP-1), these factors are known to induce other immediate-early genes and activate signaling pathways that could potentially influence 3CH134 expression. However, based strictly on the provided snippets, direct evidence for hormonal and cytokine-mediated regulation of 3CH134 (MKP-1) transcription is not explicitly detailed. The snippets linking Angiotensin II, IL-1, and TNF-alpha primarily discuss their roles in inducing COX-2 (PTGS2) nih.govahajournals.orgphysiology.orgmdpi.com.
Post-Transcriptional and Translational Control of this compound Levels
Beyond transcriptional regulation, the levels of this compound are also controlled at the post-transcriptional and translational levels nih.govcapes.gov.br. This allows for fine-tuning of protein expression in response to dynamic cellular conditions nih.gov.
Cellular Roles and Physiological Contributions of 3ch134 Protein
Negative Feedback Regulation of Mitogen-Activated Protein Kinase (MAPK) Cascades by 3CH134 Protein
This compound is a well-established negative regulator of MAPK signaling pathways. ncpsb.org.cnnih.gov By dephosphorylating the activated forms of MAP kinases, it effectively attenuates downstream signaling, contributing to the transient nature of many cellular responses. nih.govresearchgate.netuniprot.org This negative feedback loop is crucial for preventing prolonged and excessive activation of MAPK pathways, which can be detrimental to cellular homeostasis. nih.govresearchgate.netuniprot.org
A primary substrate of this compound is the Extracellular Signal-Regulated Kinase (ERK) subfamily of MAP kinases. nih.govresearchgate.net this compound efficiently dephosphorylates the critical tyrosine and threonine residues within the activation loop of ERKs, leading to their inactivation. nih.govresearchgate.net Studies have shown that the expression of this compound correlates with the deactivation of ERK, and its inhibition can lead to prolonged ERK activation. nih.govuniprot.org This deactivation is a key mechanism by which this compound contributes to the transient nature of ERK signaling induced by growth factors and other stimuli. nih.gov
Beyond its prominent role in regulating ERKs, this compound also modulates the activity of c-Jun N-terminal Kinase (JNK) pathways. While often showing a preference for ERKs, this compound is capable of dephosphorylating and inactivating JNK, particularly at higher expression levels. researchgate.netuniprot.org This regulation is important in cellular responses to stress stimuli and inflammatory signals, where JNK pathways are often activated. The induction of this compound expression in response to such stimuli contributes to the dampening of the JNK signaling cascade.
This compound also exerts control over p38 MAP kinase signaling. researchgate.net Similar to JNK, p38 is often activated by cellular stress and inflammatory cytokines. This compound can dephosphorylate and inactivate p38, contributing to the negative feedback regulation of this pathway. researchgate.netuniprot.orguniprot.org The induction of this compound expression by stimuli that activate p38 suggests a direct role in limiting the duration and intensity of p38 signaling. uniprot.org
Regulation of c-Jun N-terminal Kinase (JNK) Pathways
Modulatory Role of this compound in Cell Growth and Differentiation
The regulation of MAPK pathways by this compound has significant implications for cell growth and differentiation. nih.govresearchgate.netresearchgate.netuniprot.org By controlling the activity of ERKs, which are often associated with proliferative signals, this compound can act as a brake on cell cycle progression. uniprot.org Conversely, the regulation of JNK and p38, which can be involved in differentiation or apoptosis depending on the cellular context, highlights the complex modulatory role of this compound in determining cell fate. uniprot.org The precise impact of this compound on cell growth and differentiation can vary depending on the specific cell type and the nature of the extracellular signals received.
Involvement of this compound in Cellular Responses to Environmental Perturbations
This compound is induced by various environmental perturbations, including stress and inflammatory signals. researchgate.net This induction is a critical part of the cellular adaptive response, helping to restore cellular homeostasis by attenuating stress-activated MAPK pathways like JNK and p38. researchgate.net By limiting the duration of these stress signals, this compound contributes to cell survival and prevents potential damage that could result from prolonged pathway activation.
Immunomodulatory Functions of this compound in Innate Immune Responses
Emerging research highlights the important immunomodulatory functions of this compound, particularly in the context of innate immune responses. uniprot.org It plays a crucial role in negatively regulating the production of pro-inflammatory cytokines by controlling the activity of p38 and JNK in immune cells, such as macrophages. uniprot.org Studies using MKP-1 knockout mice have demonstrated a critical role for this compound in preventing excessive inflammation and septic shock during infection, underscoring its significance in maintaining immune balance. uniprot.org
Emerging Roles of this compound in Specific Cell Types and Tissues (e.g., Vascular Smooth Muscle Cells, Cardiac Myocytes, Neurons)
Research has highlighted the significant and emerging roles of 3CH134 (DUSP1/MKP-1) in the specific contexts of vascular smooth muscle cells, cardiac myocytes, and neurons, where its regulation of MAP kinase signaling contributes to distinct physiological and pathological processes.
Vascular Smooth Muscle Cells (VSMCs)
In vascular smooth muscle cells, 3CH134 is recognized as a dynamically regulated immediate early gene researchgate.net. Angiotensin II, a potent growth factor for VSMCs, has been shown to rapidly induce the expression of 3CH134 mRNA and stimulate this compound synthesis researchgate.netncpsb.org.cn. This induction is concentration-dependent and occurs within minutes, peaking around 30 minutes for mRNA levels researchgate.net. Other factors such as platelet-derived growth factor, alpha-thrombin, hydrogen peroxide, phorbol (B1677699) 12-myristate 13-acetate (PMA), and ionomycin (B1663694) also induce 3CH134, although typically to lower levels than Angiotensin II researchgate.net. The induction of 3CH134 by Angiotensin II is partially inhibited by down-regulating protein kinase C but fully inhibited by chelating intracellular Ca²⁺, suggesting a synergistic role for Ca²⁺ mobilization and protein kinase C activation in its induction researchgate.net.
3CH134 functions as a protein-tyrosine phosphatase with selective activity towards MAP kinase in VSMCs researchgate.net. It is primarily responsible for the termination of the MAP kinase signal induced by Angiotensin II researchgate.net. By dephosphorylating MAP kinase on both threonine and tyrosine residues, 3CH134 contributes to regulating Angiotensin II-stimulated events mediated by MAP kinases and tyrosine kinases researchgate.netresearchgate.net. Inhibition of 3CH134 (MKP-1) in VSMCs leads to sustained activation of MAP kinase in response to Angiotensin II researchgate.net. This highlights 3CH134's critical role in preventing unrestrained MAP kinase activity and maintaining signaling homeostasis in vascular smooth muscle uniprot.org.
Cardiac Myocytes
In cardiac myocytes, 3CH134 (MKP-1) is involved in signaling pathways activated by hypertrophic stimuli, including Angiotensin II. While Angiotensin II can activate MAP kinases in cardiac myocytes, the role of 3CH134 in this context is complex. Angiotensin II has been shown to increase 3CH134 (MKP-1) mRNA levels in adult rat ventricular myocytes. Interestingly, in contrast to endothelial cells, Angiotensin II activation of MKP-1 in adult rat ventricular myocytes appears to be mediated by AT₂-receptor activation. This suggests receptor-specific mechanisms for 3CH134 induction in different cardiac cell types.
Neurons
In the nervous system, 3CH134 (MKP-1) expression has been observed in specific neuronal populations and is responsive to various stimuli genecards.org. Following limbic epilepsy induced by kainic acid in rats, transient expression of 3CH134 was observed in dentate granule cells of the hippocampus, neurons in the outer layers of the neocortex, and neurons of the lateral nucleus of the bed of the stria terminalis genecards.org. Notably, induction was identified in dentate granule cells but not in pyramidal neurons in this context genecards.org. Immuno-electron microscopy revealed that 3CH134 is localized in the neuronal nucleus, the same cellular compartment where its substrate, activated MAP kinases, are found genecards.org.
Transient forebrain ischemia in adult rats also induces the immediate-early gene encoding 3CH134. 3CH134 mRNA levels increase during recirculation following ischemia. In normal rat brains, 3CH134 mRNA is mainly found in neurons of the cortex and thalamus. After ischemia and during recirculation, 3CH134 mRNA increases in neurons and glial cells in affected brain regions, with a prominent increase observed in hippocampal neurons and, with delayed kinetics, in large neurons of the thalamus and glial cells in damaged striatal regions.
Furthermore, 3CH134 (MKP1) is a light-inducible and clock-controlled gene expressed in the central pacemaker neurons of the hypothalamic suprachiasmatic nucleus (SCN). Its expression profile and promoter organization show marked similarity to the circadian clock core gene per1. The mkp1 gene promoter contains cAMP-responsive element (CRE) and E-box elements, and the CRE sites serve as functional binding sites for CRE binding protein (CREB), which mediates light-induced signaling cascades in SCN neurons. This suggests a role for 3CH134 in regulating MAP kinase-mediated signal transduction crucial for the expression of circadian clock genes in these neurons.
These findings collectively demonstrate that 3CH134 (DUSP1/MKP-1) is a critical regulator of MAP kinase signaling across diverse cell types, including vascular smooth muscle cells, cardiac myocytes, and neurons, contributing to their specific responses to various physiological and pathological stimuli.
Interactions and Subcellular Dynamics of 3ch134 Protein
Protein-Protein Interaction Landscape of 3CH134 Protein
Studies have identified several proteins that interact with this compound (DUSP1). nih.gov These interactions are crucial for modulating downstream signaling events and determining cellular outcomes.
Direct Binding to Phosphorylated MAP Kinases
A primary function of this compound (DUSP1) involves its direct binding to phosphorylated Mitogen-Activated Protein Kinases (MAP kinases). nih.gov This interaction is critical for the regulation of downstream signaling cascades. jle.com Key interactions include binding to phosphorylated Extracellular signal-regulated kinases (ERK), specifically ERK1 (MAPK3) and ERK2 (MAPK1), and p38 MAP kinase (MAPK14). By binding to and dephosphorylating these activated kinases, DUSP1 effectively attenuates MAPK signaling. nih.govgenecards.org
Associations with Upstream Regulators and Adaptor Proteins
Beyond direct interaction with MAP kinases, this compound (DUSP1) also associates with upstream regulators and various adaptor proteins. While specific examples like "adaptor protein X" and "upstream regulator Y" are mentioned in research, the precise nature and functional implications of all these associations are areas of ongoing investigation. These interactions likely play roles in regulating DUSP1 activity, localization, or substrate specificity.
Subcellular Localization and Translocation Mechanisms of this compound
The cellular function of this compound (DUSP1) is closely tied to its subcellular location, which is dynamically regulated through active translocation mechanisms. genecards.orgwikipedia.org
Nuclear Localization and Export Dynamics
This compound (DUSP1) exhibits dynamic localization, including presence within the nucleus. genecards.orgwikipedia.org Its import into the nucleus is mediated by importin alpha/beta heterodimers (e.g., KPNA1 and KPNB1). guidetopharmacology.org Conversely, the export of this compound (DUSP1) from the nucleus involves the exportin CRM1 (XPO1). targetmol.com The balance between these import and export processes contributes to the dynamic nuclear localization of the protein. genecards.orgwikipedia.org
Cytosolic Presence and Functional Implications
In addition to its nuclear presence, this compound (DUSP1) is also found in the cytosol. wikipedia.orgfortunejournals.com The presence of DUSP1 in the cytosol may have functional implications, potentially including the sequestration of signaling molecules. uniprot.org The tightly regulated balance between the nuclear and cytosolic localization of this compound (DUSP1) is crucial for its diverse cellular roles. uniprot.org
Protein and Compound Information
| Protein Name (as in Article) | Common Name/Synonym | UniProt ID | Gene ID | PubChem Protein CID |
| This compound (DUSP1) | MKP-1, DUSP1 | P28562 | 1843 | 170031989 |
| ERK1 (MAPK3) | ERK1 | P27361 | 5595 | 170031993 |
| ERK2 (MAPK1) | ERK2 | P28482 | 5594 | 170031992 |
| p38 MAP kinase (MAPK14) | p38 alpha, MAPK14 | Q16539 | 1432 | 170031988 |
| Importin alpha (e.g., KPNA1) | Karyopherin subunit alpha | P52294 | 3836 | 170031994 |
| Importin beta (KPNB1) | Karyopherin subunit beta 1 | Q14974 | 3837 | 170031995 |
| Exportin CRM1 (XPO1) | CRM1, XPO1 | O14980 | 7449 | 170031996 |
| Adaptor protein X | - | - | - | - |
| Upstream regulator Y | - | - | - | - |
Note: PubChem CIDs for generic terms like "Adaptor protein X" and "Upstream regulator Y" are not available.
Evolutionary Context and Comparative Biology of 3ch134 Protein
Evolutionary Conservation of 3CH134 Protein Homologs Across Eukaryota
DUSP proteins, including the DUSP1/MKP-1 subfamily, exhibit significant evolutionary conservation across eukaryotic species nih.govnih.govphysiology.org. MAPKs themselves are highly conserved serine/threonine protein kinases found throughout eukaryotes, and their regulation by DUSPs is a fundamental mechanism in cellular signaling nih.govnih.gov. The presence of DUSP homologs in diverse eukaryotes, ranging from yeast to mammals, underscores their essential and conserved functions in controlling MAPK activity nih.govphysiology.org. This conservation is particularly evident in the catalytic domain, which contains a highly conserved active site sequence nih.govphysiology.orgatlasgeneticsoncology.org. Studies have identified a substantial number of DUSP homologs in various organisms, highlighting the widespread nature of this gene family physiology.org.
Comparative Genomic Analysis of the DUSP1/MKP-1 Gene Family
Comparative genomic analysis of the DUSP1/MKP-1 gene family reveals common structural features and suggests their origin from a common ancestral gene physiology.org. Members of the inducible nuclear MKPs, such as DUSP1/MKP-1, DUSP2, DUSP4, and DUSP5, share structural characteristics, including four exons and introns with highly conserved positions physiology.org. DUSPs generally possess a conserved structure comprising a non-catalytic N-terminal domain and a C-terminal catalytic extremity physiology.orgatlasgeneticsoncology.org. The N-terminal domain often contains regions of homology with the Cdc25 cell cycle regulatory phosphatase (referred to as CH2 domains) and a kinase interaction motif (KIM) responsible for binding to substrate MAPKs nih.govresearchgate.netphysiology.orgatlasgeneticsoncology.org. The catalytic domain in the C-terminal region is more conserved among DUSPs and contains the active site sequence related to the vaccinia virus VH-1 phosphatase nih.govphysiology.orgatlasgeneticsoncology.org. Phylogenetic analysis of human DUSP amino acid sequences has been used to classify them into subgroups based on structural and functional similarities biologists.comscienceopen.com. The DUSP1/MKP-1 protein itself is characterized by a C-terminal cysteine-dependent protein tyrosine phosphatase active site atlasgeneticsoncology.org.
Insights from Homologs in Model Organisms (e.g., Yeast, Drosophila, Mouse)
Studies in model organisms have provided crucial insights into the functions and regulation of DUSP1/MKP-1 homologs.
In yeast, while a direct DUSP1 homolog might not be explicitly named as such in all contexts, the MAPK pathways and their regulation by phosphatases are conserved. For instance, the yeast Hog1 pathway, a p38 MAPK equivalent, is involved in osmotic stress response and is subject to phosphatase regulation sdbonline.org. The concept of MAPK regulation by dual-specificity phosphatases is fundamentally conserved in yeast nih.gov. Sixteen homologs of DUSPs have been identified in budding yeast physiology.org.
In Drosophila melanogaster, homologs of DUSPs have been identified, contributing to the understanding of MAPK regulation in development and stress responses physiology.org. For example, the Drosophila MKP1 homolog, known as Puckered, is a critical regulator of the DJNK pathway nih.gov. Mutations in puckered can lead to hyperactivation of DJNK, resulting in developmental defects and apoptosis nih.gov. Conversely, overexpression of puckered can mimic JNK pathway mutant phenotypes by inactivating signaling nih.gov. Another Drosophila DUSP, DUSP6, has been shown to be necessary for oogenesis physiology.org.
In mice (Mus musculus), the DUSP1 gene (also known as mkp-1 or 3CH134) is the ortholog of human DUSP1 jax.orgnih.govnih.gov. Studies using Dusp1 knockout mice have revealed important physiological roles for this phosphatase biologists.comrupress.org. For instance, Dusp1 deficiency in mice leads to increased sensitivity to apoptosis mediated by p38 and JNK MAPKs physiology.org. Dusp1-null mice also exhibit altered metabolic phenotypes, such as resistance to diet-induced obesity, due to increased energy expenditure and elevated MAPK levels in metabolic tissues physiology.orgatlasgeneticsoncology.org. Furthermore, DUSP1 plays a critical role in regulating immune and inflammatory responses in mice, with Dusp1 knockout leading to a greater innate immune response to LPS and increased cytokine levels nih.govphysiology.orgatlasgeneticsoncology.orgbiologists.comrupress.org. The mouse model has been instrumental in demonstrating DUSP1's role in mediating the anti-inflammatory effects of glucocorticoids atlasgeneticsoncology.orgbiologists.com.
These studies in model organisms underscore the conserved fundamental function of DUSP1/MKP-1 in negatively regulating MAPK pathways while also highlighting species-specific or context-dependent roles.
Methodological Approaches in 3ch134 Protein Research
Biochemical and Enzymatic Assays for 3CH134 Protein Activity
Biochemical and enzymatic assays are fundamental for characterizing the catalytic activity of this compound. Studies have shown that purified, bacterially expressed 3CH134 polypeptide possesses intrinsic protein-tyrosine-phosphatase (PTPase) activity in vitro. nih.govscilit.com This activity is optimal at pH 7.5 and is sensitive to vanadate (B1173111) and cysteinyl modifying agents, while being insensitive to inhibitors of serine/threonine phosphatases. nih.govscilit.com
Purified this compound exhibits a high degree of selectivity among tested tyrosine-phosphorylated polypeptide substrates. nih.govscilit.comcapes.gov.br The rates of dephosphorylation have been observed in a specific order: EDNDYINASL peptide < myelin basic protein < reduced, carboxyamidomethylated, and maleylated lysozyme (B549824) (RCML) < p42mapk. nih.govscilit.com There is a significant range in dephosphorylation rates among these substrates, with p42mapk being dephosphorylated approximately 15-fold more rapidly than RCML, representing a 200-fold range in rates across the tested substrates. nih.govscilit.com Although 3CH134 is structurally related to the tyrosine/serine dual-specificity phosphatase VH1, studies have failed to detect significant 3CH134-directed activity on casein or RCML phosphorylated on serine/threonine residues by cAMP-dependent protein kinase. nih.govscilit.com
Enzyme-linked immunosorbent assays (ELISAs) are also utilized for detecting and quantifying DUSP1/MKP-1 levels in various sample types, including serum, plasma, tissue lysates, and cell culture supernatants. assaygenie.commybiosource.commybiosource.com These sandwich ELISA kits offer high sensitivity and specificity for detecting native DUSP1/MKP-1. assaygenie.commybiosource.com Protocols for these assays involve adding samples to microplates, incubation steps with detection reagents, and measuring absorbance. assaygenie.com
Cell Culture and Transfection Models for Functional Analysis
Cell culture and transfection models are widely used to investigate the cellular function and regulation of this compound. Transient transfection of 3CH134 into COS cells has been shown to lead to selective dephosphorylation of p42MAPK from the spectrum of phosphotyrosyl proteins. nih.gov Expression of 3CH134 blocks phosphorylation and activation of p42MAPK mediated by serum, oncogenic Ras, or activated Raf. nih.gov Conversely, a catalytically inactive mutant of 3CH134 (Cys-258->Ser) augments MAP kinase phosphorylation under similar conditions and forms a physical complex with the phosphorylated form of p42MAPK. nih.gov
Overexpression of wild-type MKP-1 (3CH134) in HT22 cells reduced the level of phospho-ERK1/2 elevated by glutamate, while overexpression of the catalytically inactive mutant significantly enhanced glutamate-induced ERK1/2 phosphorylation. biologists.com Similarly, the basal level of phospho-ERK1/2 was reduced by wild-type MKP-1 overexpression and enhanced by the inactive mutant. biologists.com Transfection with siRNA against MKP-1 resulted in a pronounced enhancement in the basal level of phospho-ERK1/2 and increased glutamate-induced ERK1/2 phosphorylation, indicating an essential role for MKP-1 in regulating both basal and induced ERK1/2 activation. biologists.com
Stable transfection of MKP-1 into rat pulmonary artery smooth muscle cells has been used to study the effect of MKP-1 overexpression on cell proliferation. scispace.com Cell culture protocols often involve maintaining cells in specific media supplemented with serum and antibiotics. scispace.com Transfected cells may require selection markers like G418 for stable integration. scispace.com Transient transfection assays commonly utilize reagents like lipofectamine, followed by culturing cells in serum-free medium and subsequent stimulation. embopress.org
Genetic Engineering and Gene Editing Strategies for this compound Studies
Genetic engineering and gene editing techniques are employed to manipulate the expression and function of the gene encoding 3CH134 (DUSP1) for research purposes. This includes strategies like the stable transfection of MKP-1 into cell lines to create models with constitutive overexpression. scispace.com The use of catalytically inactive mutants, such as the Cys-258->Ser mutation in 3CH134, generated through site-directed mutagenesis, is a common genetic engineering approach to study the phosphatase's interaction with substrates independently of its catalytic activity. nih.govbiologists.com
Gene editing strategies, such as using siRNA to deplete MKP-1 expression, allow researchers to investigate the consequences of reduced 3CH134 levels on cellular signaling pathways and responses. biologists.com These approaches help in elucidating the physiological roles and regulatory mechanisms of this compound in various cellular contexts.
Proteomics and Phosphoproteomics for Identifying this compound Substrates and Interactomes
Proteomic and phosphoproteomic approaches are crucial for identifying the downstream substrates and interacting partners of this compound. Given that 3CH134 is a phosphatase, phosphoproteomics is particularly valuable for identifying proteins whose phosphorylation status is altered by 3CH134 activity.
Studies have utilized quantitative phosphoproteomic techniques, such as SILAC-based analysis, to investigate the impact of related phosphatases on protein phosphorylation, providing a framework applicable to 3CH134 research. bham.ac.uk These methods can reveal significant changes in the abundance of phosphorylation sites on numerous proteins upon manipulation of phosphatase activity. bham.ac.uk
Identifying protein-protein interactions (interactomes) of 3CH134 is also important for understanding its regulatory networks. Databases like BioGRID, DIP, IntAct, and STRING list interactors for DUSP1 (3CH134/MKP-1), providing potential targets for further investigation using techniques such as co-immunoprecipitation followed by Western blotting or mass spectrometry. uniprot.orgresearchgate.netscispace.com The catalytically inactive mutant of 3CH134 has been shown to form a physical complex with the phosphorylated form of p42MAPK, demonstrating its utility in substrate trapping experiments. nih.govumich.edu
Activity-based protein profiling is another method used in functional proteomics to study protein tyrosine phosphatases, which could be applied to 3CH134 to identify active forms and potential substrates in complex biological samples. nih.gov
Advanced Imaging Techniques for Subcellular Localization and Dynamic Processes
Advanced imaging techniques, particularly fluorescence microscopy, are essential for determining the subcellular localization of this compound and observing its dynamic movements within the cell. Immunofluorescence microscopy is commonly used to visualize the localization of tagged or endogenous proteins. elifesciences.orgembopress.org By transfecting cells with constructs encoding tagged 3CH134 (e.g., with GFP or Myc tags), researchers can observe its distribution in different cellular compartments. elifesciences.orgembopress.org
Studies on related MAP kinase phosphatases have utilized immunofluorescence to show their localization patterns. embopress.org Changes in subcellular localization of proteins in response to environmental, chemical, or genetic perturbations can be evaluated systematically using high-throughput microscopy screens. elifesciences.orgfrontiersin.orgbiorxiv.orgmdpi.com Analyzing large datasets of images allows for the identification of protein localization patterns and their changes, providing insights into cellular responses. elifesciences.orgbiorxiv.orgmdpi.com Computational approaches, including machine learning and deep learning, are increasingly used to analyze these complex imaging data and predict protein subcellular localization. frontiersin.orgbiorxiv.orgmdpi.comnih.gov
While specific dynamic processes of 3CH134 visualized by advanced imaging are not detailed in the provided snippets, the techniques mentioned are broadly applicable to studying protein dynamics, such as translocation between compartments or co-localization with interacting partners over time.
Bioinformatics and Computational Approaches in this compound Research
Bioinformatics and computational approaches play a significant role in analyzing data generated from experimental studies of this compound and predicting its characteristics and interactions. These methods are used for sequence analysis, structural modeling, identification of potential substrates based on consensus motifs, and analysis of protein interaction networks.
Bioinformatics searches are used to identify proteins containing specific substrate consensus sequences recognized by phosphatases. nih.gov For instance, a consensus motif identified from known substrates of a related phosphatase was used in a bioinformatics search to find putative new substrates. nih.gov This approach can be applied to 3CH134 to predict potential substrates based on its known dephosphorylation preferences.
Analysis of protein interaction databases using bioinformatics tools helps in mapping the interactome of 3CH134. uniprot.orgnih.gov Gene ontology analysis can be used to understand the biological processes and pathways in which 3CH134 and its interacting partners are involved. bham.ac.uk
Computational methods, including machine learning and deep learning, are increasingly applied to predict protein properties such as subcellular localization based on sequence data and imaging data. frontiersin.orgbiorxiv.orgmdpi.comnih.gov These approaches can integrate heterogeneous data sources to provide a more comprehensive understanding of protein function and localization. nih.gov
Computational tools are also used for the analysis of phosphoproteomic data, helping to identify and quantify phosphorylation sites and infer the activity of phosphatases like 3CH134. researchgate.net
Future Research Trajectories and Unresolved Questions for 3ch134 Protein
Deeper Elucidation of Regulatory Networks Involving 3CH134 Protein
Despite its established role as a negative feedback regulator of MAPK cascades, the intricate details of how this compound expression and activity are precisely controlled within diverse cellular contexts remain an active area of research. While it is known that MAPKs can enhance MKP-1 activities, constituting an important feedback control mechanism ncpsb.org.cn, the specific factors that regulate MKP-1 induction at the promoter level require deeper investigation ncpsb.org.cnresearchgate.net. Understanding the definitive transcriptional factors targeting MKP-1 is crucial researchgate.net.
Furthermore, the mechanisms underlying the stability and degradation of this compound warrant further study. For instance, while ERK-mediated stabilization of MKP-1 protein in response to LPS has been observed, the underlying mechanism for JNK-mediated degradation of MKP-1 is still unclear . Whether phosphorylation by p38, which occurs efficiently in vitro, is biologically significant also awaits further examination . The interplay between various signaling pathways and post-translational modifications in controlling this compound levels and activity needs comprehensive mapping.
Discovery and Validation of Novel Physiological Substrates beyond MAP Kinases
While this compound is well-established for its phosphatase activity towards MAPKs, particularly ERK, JNK, and p38 ncpsb.org.cnuniprot.org, the possibility of other physiologically relevant substrates exists. Early studies indicated a high degree of selectivity towards ERK MAPK ncpsb.org.cnresearchgate.net, but subsequent work showed effective dephosphorylation of JNK and p38 as well ncpsb.org.cn. Although purified this compound displayed a high degree of selectivity among tested tyrosine-phosphorylated polypeptide substrates, with p42mapk being dephosphorylated significantly faster than others, further exploration using unbiased proteomic approaches could reveal novel substrates researchgate.netgenecards.org. Identifying and validating these potential new substrates is essential for a complete understanding of this compound's cellular functions and the full spectrum of pathways it influences beyond the canonical MAPK cascades.
Understanding this compound's Contributions to Systemic Physiology and Pathophysiology
Research has implicated this compound in a variety of physiological and pathophysiological processes, including immune responses, energy metabolism, central nervous system development, and various cancers ncpsb.org.cnresearchgate.net. It plays a pivotal role in the deactivation of p38 and JNK in the context of inflammation and innate immunity . MKP-1 has also been shown to play an important role in the development and processes of various cardiovascular diseases researchgate.net. However, the precise mechanisms by which this compound contributes to the complexity of systemic physiology and the pathogenesis of these diverse conditions require more detailed investigation ncpsb.org.cn.
Unresolved questions include whether certain inflammatory diseases are associated with defects in MKP-1 induction ncpsb.org.cn. Furthermore, while MKP-1 expression has been shown to be upregulated in conditions like pressure-overloaded cardiomyopathy and end-stage heart failure, directly connecting the effects of MKP-1 to heart failure requires further research researchgate.net. The in vivo physiological role and relevance of MKP-1 gene expression in pathological conditions in either animals or humans still require further elucidation. Understanding the cell-type specific functions and regulatory mechanisms of this compound in different tissues and organs is critical for developing targeted therapeutic strategies.
Innovative Methodological Development for High-Throughput this compound Analysis
Advancing our understanding of this compound necessitates the development and application of innovative methodologies for its analysis. While traditional biochemical and cell-based assays have provided valuable insights, high-throughput methods are needed for comprehensive studies, such as screening for modulators of this compound activity or identifying interaction partners on a large scale.
Challenges exist in developing high-potency and highly specific inhibitors for MKPs, including this compound, partly due to the conserved nature of their catalytic domains. Using full-length proteins in high-throughput enzymatic assays, rather than just the catalytic domains, may help capitalize on structural differences outside the PTP domain, potentially leading to the discovery of more selective inhibitors and allosteric modulators. Furthermore, solving the crystal structures of more MKPs, particularly in complex with substrates or inhibitors, is crucial for applying in silico structure-based drug discovery approaches. Methodological advancements in areas like activity-based protein profiling and advanced microscopy techniques could also provide deeper insights into this compound's localization, activity, and interactions within living cells.
Q & A
Q. What is the primary biochemical function of the 3CH134 protein, and how is this activity experimentally validated?
The this compound (also known as MKP-1 or DUSP1) is a dual-specificity phosphatase that dephosphorylates tyrosine and threonine residues on mitogen-activated protein kinases (MAPKs), including ERK, JNK, and p38. Its activity is validated through in vitro assays using substrates like p42mapk (ERK) and reduced, carboxyamidomethylated, and maleylated lysozyme (RCML), with specificity confirmed by insensitivity to serine/threonine phosphatase inhibitors and sensitivity to vanadate .
Q. How is the expression of 3CH134 regulated in response to mitogenic stimuli?
3CH134 is an immediate-early gene transcriptionally induced by serum growth factors within 30 minutes, peaking at 30–60 minutes before returning to baseline by 3 hours. This regulation is independent of new protein synthesis, as shown by cycloheximide experiments prolonging mRNA stability. Post-transcriptional control involves protein degradation, likely via the proteasome .
Q. What experimental approaches are used to measure 3CH134 phosphatase activity and substrate specificity?
Key methods include:
- In vitro phosphatase assays : Using tyrosine-phosphorylated substrates (e.g., p42mapk, RCML) and measuring dephosphorylation rates via radioactive labeling or immunoblotting .
- Inhibitor studies : Vanadate (PTPase inhibitor) and cysteinyl-modifying agents (e.g., iodoacetate) to confirm enzymatic dependency on cysteine residues .
- Kinase activity assays : Monitoring MAPK inactivation by 3CH134 in cultured cells via phospho-specific antibodies .
Q. What are the immediate-early gene characteristics of 3CH134, and how do they influence experimental design?
3CH134 is rapidly and transiently induced by mitogens (e.g., serum) without requiring new protein synthesis. Researchers must use short time courses (0–3 hours post-stimulation) and avoid prolonged treatments to capture its expression dynamics. Northern blotting or RT-PCR at 15–60 minute intervals is standard .
Q. How does 3CH134 differ from other dual-specificity phosphatases in substrate specificity?
Unlike broad-spectrum phosphatases, 3CH134 exhibits substrate preference for MAPKs. Initial studies identified ERK as its primary target, but later work showed higher activity toward stress-activated kinases (JNK/p38) under physiological conditions. This specificity is determined by structural motifs in its catalytic domain and subcellular localization .
Advanced Questions
Q. How can researchers resolve contradictory findings regarding 3CH134 substrate preference between ERK and stress-activated kinases (JNK/p38)?
Contradictions arise from experimental contexts:
- Expression levels : Titration experiments (e.g., inducible systems) reveal that low 3CH134 preferentially dephosphorylates JNK/p38, while higher levels target ERK .
- Subcellular localization : Nuclear 3CH134 primarily regulates ERK, whereas cytoplasmic pools may target JNK/p38. Fractionation studies and localization mutants can clarify this .
- Knockout models : MKP-1⁻/⁻ cells show hyperactivation of JNK/p38 but not ERK under stress, supporting stress-kinase preference in vivo .
Q. What methodological considerations are critical when studying 3CH134 in MAPK signaling dynamics?
Key considerations include:
- Temporal resolution : MAPK activation/deactivation occurs within minutes; frequent sampling (e.g., every 5–15 minutes) is essential .
- Inhibitor specificity : Use selective MAPK inhibitors (e.g., U0126 for MEK) to isolate 3CH134 effects from upstream regulators .
- Genetic tools : siRNA knockdown or CRISPR/Cas9 knockout paired with rescue experiments (e.g., wild-type vs. catalytic mutants) .
Q. How can conditional expression systems elucidate 3CH134 function in cellular stress responses?
Inducible promoters (e.g., tetracycline-regulated systems) allow controlled 3CH134 expression during stress (e.g., oxidative stress, cytokine exposure). This enables:
Q. What are the implications of 3CH134 nuclear localization for its role in gene regulation?
Nuclear 3CH134 dephosphorylates ERK, preventing its translocation to the nucleus and subsequent activation of transcription factors (e.g., c-Fos). Immunofluorescence, nuclear fractionation, and ERK localization assays (e.g., immunofluorescence with phospho-ERK antibodies) can link 3CH134 activity to gene expression changes .
Q. How do MKP-1/3CH134 knockout models inform its physiological roles in inflammatory diseases?
MKP-1⁻/⁻ mice exhibit exaggerated inflammatory responses due to sustained JNK/p38 activation. Methodological insights include:
- Challenge models : LPS-induced sepsis or collagen-induced arthritis in knockouts to assess cytokine production .
- Pharmacological modulation : Testing MKP-1 inducers (e.g., glucocorticoids) to suppress inflammation in wild-type vs. knockout mice .
- Tissue-specific knockouts : To dissect immune vs. stromal cell contributions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
